BenchChemオンラインストアへようこそ!

Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu

Albumin binding Pharmacokinetics GLP-1 receptor agonist

Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu (syn. tBuO-Ste-Glu(AEEA-AEEA-OSu)-OtBu, CAS 1118767-15-9, molecular formula C₄₇H₈₂N₄O₁₅, MW 943.2 g/mol) is a fully protected, N-hydroxysuccinimide (OSu)-activated fatty acid side chain intermediate designed specifically for the solid-phase peptide synthesis (SPPS) of semaglutide, a once-weekly GLP-1 receptor agonist.

Molecular Formula C47H82N4O15
Molecular Weight 943.2 g/mol
Cat. No. B8259492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcta(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu
Molecular FormulaC47H82N4O15
Molecular Weight943.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53)
InChIKeyZYJILBKLUVJVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu (CAS 1118767-15-9): A Fully Protected, Activated Semaglutide Side Chain Intermediate for GLP-1 Agonist Synthesis


Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu (syn. tBuO-Ste-Glu(AEEA-AEEA-OSu)-OtBu, CAS 1118767-15-9, molecular formula C₄₇H₈₂N₄O₁₅, MW 943.2 g/mol) is a fully protected, N-hydroxysuccinimide (OSu)-activated fatty acid side chain intermediate designed specifically for the solid-phase peptide synthesis (SPPS) of semaglutide, a once-weekly GLP-1 receptor agonist [1]. The compound integrates four critical functional modules: an 18-carbon (C18) octadecanedioic acid lipid tail that mediates reversible albumin binding; a γ-glutamic acid spacer; two consecutive 8-amino-3,6-dioxaoctanoic acid (AEEA) hydrophilic linker units; and a terminal OSu (NHS) activated ester for direct amine conjugation, all protected with acid-labile tert-butyl (tBu) groups that enable orthogonal deprotection during synthesis . It is classified as a semaglutide intermediate and belongs to the broader category of lipidated peptide side chain building blocks used in long-acting peptide drug development .

Why Generic Substitution of Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu Fails: The Multi-Dimensional Interdependence of Lipid Chain Length, Linker Composition, and Activation State


The Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu compound is not a generic building block but a precisely engineered intermediate where three interdependent structural parameters—fatty acid chain length (C18), AEEA linker dimer count (two units), and terminal activation state (OSu ester)—are co-optimized for semaglutide synthesis [1]. Substituting with a C16 analog (e.g., Pal-Glu(OSu)-OtBu) reduces albumin binding affinity by approximately 5- to 6-fold, compromising the once-weekly pharmacokinetic profile . Substituting with the C20 tirzepatide side chain analog (C20-γ-Glu(AEEA-AEEA-OSu)-OH) introduces a longer lipid that can paradoxically weaken HSA binding affinity relative to C18, as demonstrated by competition binding assays [2]. Using the non-activated free acid version (tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu, CAS 1118767-16-0) eliminates the direct conjugation capability, requiring additional in situ activation steps that reduce coupling efficiency and introduce side reactions . Furthermore, replacing the dual AEEA linker with a single AEEA unit reduces the PEG chain length by half, significantly diminishing hydrophilicity and increasing the risk of peptide aggregation during synthesis [3]. These are not interchangeable parameters; the specific combination embodied in Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu is the validated result of extensive structure-activity relationship (SAR) optimization by Novo Nordisk, and any deviation from this precise architecture risks compromising both synthetic yield and final drug product performance.

Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


C18 Fatty Acid Chain Delivers 5- to 6-Fold Higher Albumin Binding Affinity vs. C16 (Liraglutide-Type) Side Chains

The C18 octadecanedioic acid chain in Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu drives a 5- to 6-fold enhancement in albumin binding affinity compared to the C16 palmitic acid-based side chain used in liraglutide synthesis (Pal-Glu(OSu)-OtBu) . This differential directly translates into pharmacokinetic outcomes: semaglutide incorporating the C18 side chain achieves a terminal half-life of approximately 165–184 hours (approximately 7 days), enabling once-weekly dosing, whereas liraglutide with the C16 chain has a half-life of approximately 13 hours, requiring once-daily administration [1]. The C18 diacid structure, as opposed to the C16 monoacid, provides an additional carboxyl group that contributes to the higher affinity through multi-site albumin interactions [2].

Albumin binding Pharmacokinetics GLP-1 receptor agonist Half-life extension

C18 Chain Length is the Albumin Binding Optimum: C20 Extension Weakens HSA Affinity vs. C18

Contrary to the assumption that longer fatty acid chains always yield stronger albumin binding, direct competition binding experiments demonstrate that extending the fatty acid chain from C18 (as in Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu) to C20 (as in tirzepatide intermediate C20-γ-Glu(AEEA-AEEA-OSu)-OH, CAS 1188328-38-2) considerably weakens binding affinity to human serum albumin [1]. This finding establishes C18 as the optimal chain length within the γGlu-2xOEG (AEEA-AEEA) linker context for maximizing albumin-mediated half-life extension [2]. In systematic SAR studies with dual fatty acid (2FA) GLP-1 conjugates, C18+C18 diacid combinations yielded a Ka′ of 28 (relative affinity units), while extending to C20+C20 increased the Ka′ to 139 but with potential receptor potency trade-offs; the C18 mono-acid configuration in semaglutide provides the most clinically validated balance [3].

Structure-activity relationship Albumin binding Fatty acid chain length Semaglutide vs. Tirzepatide

OSu (NHS) Activated Ester Enables Direct, High-Efficiency Conjugation vs. Free Acid Intermediates Requiring In Situ Activation

The terminal OSu (N-hydroxysuccinimide) ester in Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu enables direct, one-step conjugation to primary amines (e.g., the ε-amine of Lys²⁶ in the semaglutide peptide backbone) with NHS ester coupling efficiencies exceeding 95% within 30–60 minutes at 25°C at pH 7.5–8.5 . In contrast, the non-activated free acid counterpart, tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu (CAS 1118767-16-0), requires a separate in situ activation step using carbodiimide reagents (e.g., DIC/HOBt or HBTU), which introduces additional reaction time, reduces overall coupling yield due to competing hydrolysis, and generates byproducts that complicate downstream purification [1]. Comparative studies on analogous NHS ester systems (e.g., Pal-Glu(OSu)-OtBu) confirm that NHS esters achieve >95% coupling efficiency with lysine residues within 30–60 minutes at 25°C, while pentafluorophenyl (OPfp) esters require extended reaction times of 2–4 hours for comparable yields . The OSu ester half-life in aqueous buffer at pH 7.0 is approximately 4–5 hours at 0°C, providing a practical working window for conjugation while maintaining acceptable stability [2].

Bioconjugation NHS ester Peptide coupling Solid-phase peptide synthesis

Dual AEEA Linker Doubles PEG Chain Length and Hydrophilicity vs. Single AEEA, Preventing Aggregation During Synthesis

The AEEA-AEEA dimer in Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu provides precisely two consecutive 8-amino-3,6-dioxaoctanoic acid units, doubling the effective PEG chain length compared to a single AEEA linker [1]. Each AEEA-AEEA dimer contributes 4 ether bonds and 2 amide bonds, which collectively bind more water molecules and form a denser hydration layer around the conjugated peptide, dramatically enhancing hydrophilicity [2]. This is structurally critical: semaglutide incorporates a hydrophobic C18 fatty diacid that would otherwise promote peptide aggregation during SPPS; the dual AEEA spacer physically separates the lipid anchor from the peptide backbone while its hydration layer shields hydrophobic interactions. Experimental data in ADC systems demonstrates that AEEA-AEEA linker constructs maintain colloidal stability (aggregation rate <5%) even at high drug-to-antibody ratios (DAR 6–8), whereas single AEEA linkers exhibit significant precipitation at DAR >4 [3]. Retaglutide uses H-AEEA (monomer) as a linker, semaglutide and telpotide use AEEA-AEEA (dimer), and some investigational generic drugs are exploring AEEA-AEEA-AEEA (trimer) linkers [4].

Linker design Hydrophilicity Peptide aggregation PEG spacer

Orthogonal tBu Protection Enables Site-Selective Deprotection Without Compromising the OSu-Activated Ester or Peptide Backbone

Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu incorporates three acid-labile tert-butyl (tBu) protecting groups: one OtBu ester on the C18 lipid terminal carboxyl, one OtBu ester on the γ-glutamic acid α-carboxyl, and a tBuO group on the lipid chain [1]. These tBu groups are stable under the basic conditions of Fmoc deprotection (20% piperidine in DMF) but are quantitatively cleaved under acidic conditions (e.g., TFA/TIS/H₂O cocktail, typically 95:2.5:2.5 v/v/v, 2–4 hours at room temperature), enabling simultaneous global deprotection and resin cleavage in the final step of SPPS [2]. This orthogonal protection strategy contrasts with the fully deprotected analog HO-Ste-Glu(AEEA-AEEA-OSu)-OH (CAS 1169630-40-3), which lacks tBu groups and is therefore susceptible to undesired side reactions (e.g., oligomerization, OSu hydrolysis) during storage and handling . The tBu ester is specifically acid-labile and can be removed under TFA/HCl conditions without disturbing many other functional groups, a property that is foundational to the Fmoc/tBu SPPS strategy [3]. Suppliers recommend storage at -20±5°C under dry, inert gas protection to maximize stability of the protected intermediate .

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection Fmoc/tBu chemistry

Commercial Availability at ≥95–98% HPLC Purity with Established Supply Chain for Semaglutide API Manufacturing

Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu (CAS 1118767-15-9) is commercially available from multiple established suppliers at purities of ≥95% (JenKem Technology, Sinopeg, Amerigo Scientific) to ≥98% (Amino Acids & Derivatives, some vendors) by HPLC . This compares favorably with the related non-activated intermediate tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu (CAS 1118767-16-0), available at ≥98% HPLC purity, and the deprotected active ester HO-Ste-Glu(AEEA-AEEA-OSu)-OH (CAS 1169630-40-3), available at ≥90% purity . The compound is typically supplied as a white to off-white solid powder in package sizes ranging from 1 g to 25 kg fibre drums, with recommended storage at -20±5°C under dry, inert gas protection for optimal stability . The established multi-vendor supply chain reflects the compound's validated role as the critical side chain intermediate in semaglutide API manufacturing, with several suppliers offering documentation suitable for regulatory filings (e.g., DMF support) .

Pharmaceutical intermediate Purity specification Supply chain GMP manufacturing

Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu: Validated Application Scenarios for Scientific Procurement and Industrial Use


Semaglutide API Manufacturing via Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

This is the primary and most validated application scenario for Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu. In the standard semaglutide manufacturing process, the fully protected and OSu-activated side chain is coupled directly to the ε-amine of Lys²⁶ on the resin-bound peptide backbone [1]. The OSu ester enables efficient, site-selective acylation under mild conditions (pH 7.5–8.5, 25°C, 30–60 min) without requiring separate activation reagents . Following side chain attachment, the three tBu protecting groups are simultaneously removed during the global TFA cleavage/deprotection step, yielding the final semaglutide peptide with the C18 fatty diacid side chain covalently attached [2]. The dual AEEA linker maintains peptide solubility throughout the conjugation, minimizing aggregation that would otherwise reduce crude purity [3]. This validated process is documented in multiple patents and has been scaled to commercial manufacturing [4].

Development of Novel Long-Acting GLP-1 Receptor Agonist Analogs with Optimized Albumin Binding

For research groups engineering next-generation GLP-1 agonists, Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu provides a modular, validated platform for introducing the C18 fatty diacid side chain onto engineered peptide backbones [1]. The established SAR demonstrates that the C18 chain length is optimal for albumin binding within the γGlu-AEEA-AEEA linker context; extending to C20 has been shown to weaken HSA affinity . Researchers can leverage this intermediate to acylate novel peptide sequences at lysine residues, systematically studying how backbone modifications interact with the albumin-binding pharmacophore [2]. The protected form ensures compatibility with standard Fmoc/tBu SPPS workflows, while the pre-activated OSu ester eliminates the variability associated with in situ activation methods [3].

Synthesis of Albumin-Binding Peptide-Drug Conjugates and Supramolecular Prodrugs for Extended Plasma Half-Life

Beyond semaglutide, the semaglutide side chain motif has been successfully repurposed to create supramolecular prodrugs. In one demonstrated application, the semaglutide side chain (incorporating the C18-Glu-AEEA-AEEA motif) was conjugated to SN38 (an active camptothecin metabolite) to create SI-Gly-SN38, which exhibited a 2.7-fold higher plasma half-life compared to the oleic acid-conjugated control OA-Gly-SN38, attributed to the strong albumin binding affinity of the semaglutide side chain [1]. This demonstrates the modular utility of Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu as a general-purpose albumin-binding moiety for extending the pharmacokinetic profile of small-molecule drugs, peptides, and proteins through stable amide bond formation .

Modification of Biomolecules for Enhanced Solubility, Stability, and Targeted Delivery

The compound's multifunctional architecture—combining a lipophilic C18 anchor, a hydrophilic AEEA-AEEA spacer, and a reactive OSu ester—makes it suitable for modifying small molecule drugs, proteins, antibodies, and other bioactive molecules to enhance their pharmaceutical properties [1]. The PEG-like AEEA spacer improves aqueous solubility and reduces steric hindrance around the conjugation site, while the C18 lipid tail provides a hydrophobic anchor for membrane interactions or albumin binding . The OSu ester reacts efficiently with primary amines to form stable amide bonds under mild aqueous conditions (pH 7.5–8.5), making this reagent compatible with sensitive biomolecules that cannot tolerate harsh coupling conditions [2].

Quote Request

Request a Quote for Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.